1-Cyclohexylpiperidin-3-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

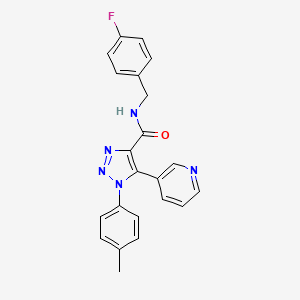

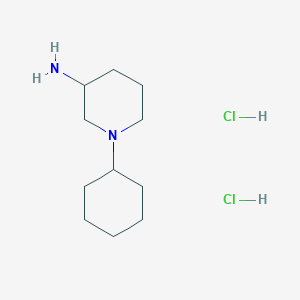

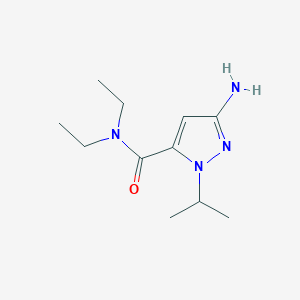

“1-Cyclohexylpiperidin-3-amine;dihydrochloride” is an organic compound with the CAS Number: 2361634-01-5 . It has a molecular weight of 255.23 . The compound is in the form of a powder and is stored at room temperature .

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C11H22N2.2ClH/c12-10-5-4-8-13(9-10)11-6-2-1-3-7-11;;/h10-11H,1-9,12H2;2*1H . This indicates that the molecule consists of a piperidine ring attached to a cyclohexyl group, along with two chloride ions.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The compound’s physical and chemical properties are determined by its molecular structure, which includes a piperidine ring, a cyclohexyl group, and two chloride ions .Scientific Research Applications

Catalytic Processes and Synthesis Techniques

Enantioselective Synthesis

Carbene-catalyzed α-carbon amination of chloroaldehydes utilizing cyclohexadiene-1,2-diimines demonstrates an innovative approach to access optically enriched dihydroquinoxalines, pivotal structures in natural products and synthetic bioactive molecules (Huang et al., 2019).

Electrophilic Aminations

The use of cyclohexanespiro-3'-oxaziridines for transferring NH groups to various nucleophiles opens new pathways for synthesizing a broad spectrum of derivatives, showcasing the compound's versatility in electrophilic aminations (Andreae & Schmitz, 1991).

Transfer Hydrogenation

The application of cyclohexa-1,4-dienes in Brønsted acid-catalyzed transfer hydrogenation highlights an alternative to established protocols, offering a novel route for the reduction of imines and reductive amination processes (Chatterjee & Oestreich, 2016).

Total Synthesis of Bioactive Molecules

The total synthesis of aloperine, involving an intramolecular Diels−Alder reaction with a nitrogen-bound silicon tether, underscores the strategic incorporation of cyclohexylamine derivatives in constructing complex molecular architectures (Brosius, Overman, & Schwink, 1999).

Amide Formation Mechanism

A detailed mechanism study of amide formation in aqueous media using carbodiimide highlights the reaction's specificity and the influence of pH, showcasing the compound's potential in bioconjugation applications (Nakajima & Ikada, 1995).

Applications in Membrane Processes

Osmotically Driven Membrane Processes

1-Cyclohexylpiperidine has been identified as an effective draw solute for osmotically driven membrane processes. The compound, when exposed to carbon dioxide, forms concentrated aqueous ammonium bicarbonate solution with high osmotic pressure, demonstrating its utility in water treatment and desalination processes (Orme & Wilson, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Future Directions

properties

IUPAC Name |

1-cyclohexylpiperidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c12-10-5-4-8-13(9-10)11-6-2-1-3-7-11;;/h10-11H,1-9,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBARLBZYYSWAES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCC(C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2775783.png)

![N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2775790.png)

![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2775791.png)

![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2775795.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2775797.png)

![1-(2,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2775798.png)

![ethyl (E)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]but-2-enoate](/img/structure/B2775800.png)